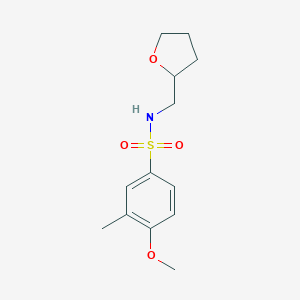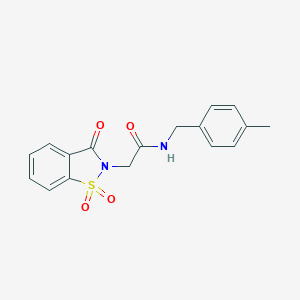
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring, a triazole ring, and a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 1,2,4-triazole-3-thiol.
Formation of Intermediate: The 5-chloro-2-methylaniline is reacted with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.
Final Product: The intermediate is then reacted with 1,2,4-triazole-3-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: May be used in the production of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methylphenyl)-acetamide: Lacks the triazole and sulfanyl groups.
2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide: Lacks the chloro-substituted phenyl ring.
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: Similar structure but with a different triazole isomer.
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the combination of its chloro-substituted phenyl ring, triazole ring, and sulfanyl group. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.
属性
CAS 编号 |
437750-59-9 |
|---|---|
分子式 |
C11H11ClN4OS |
分子量 |
282.75g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7-2-3-8(12)4-9(7)15-10(17)5-18-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
InChI 键 |
GTTPEXUKKREWKW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B426616.png)
![N-cyclopropyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426618.png)

![2,3-dichloro-4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B426623.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B426624.png)
![(5E)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B426626.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-isopropylpropanamide](/img/structure/B426627.png)
![2-{[(5-bromo-2-thienyl)sulfonyl]amino}-N-cyclohexylbenzamide](/img/structure/B426628.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B426629.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B426632.png)
![N-(1,3-benzodioxol-5-yl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B426635.png)
![N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426636.png)
